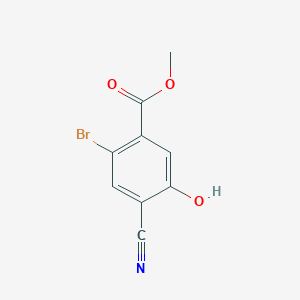

Methyl 2-bromo-4-cyano-5-hydroxybenzoate

Description

Methyl 2-bromo-4-cyano-5-hydroxybenzoate is a substituted benzoate ester characterized by a bromo group at position 2, a cyano group at position 4, and a hydroxy group at position 5 of the aromatic ring. The ester moiety enhances stability, while the electron-withdrawing bromo and cyano groups modulate the acidity of the phenolic hydroxy group and alter its interaction with solvents or reagents .

Properties

IUPAC Name |

methyl 2-bromo-4-cyano-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-14-9(13)6-3-8(12)5(4-11)2-7(6)10/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYKXJINVXAKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)O)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4-cyano-5-hydroxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-cyano-5-hydroxybenzoate using bromine or a brominating agent under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of methyl 2-bromo-4-cyano-5-hydroxybenzoate may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through recrystallization or chromatography techniques to ensure its quality for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-cyano-5-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The cyano group can be involved in coupling reactions, such as the Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boron reagents in the presence of bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2-bromo-4-cyano-5-hydroxybenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a precursor in the development of drugs for treating diseases such as multiple myeloma.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-cyano-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The cyano and hydroxyl groups play crucial roles in binding to the active sites of target proteins, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Substituent Effects on Key Properties

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Methyl 2-bromo-4-cyano-5-hydroxybenzoate | Br (2), CN (4), OH (5) | ~256.0 (estimated) | Ester, Br, CN, OH |

| Methyl salicylate (Methyl 2-hydroxybenzoate) | OH (2), OCH₃ (ester) | 152.15 | Ester, OH |

| Methyl 4-cyanobenzoate | CN (4) | 161.16 | Ester, CN |

| Methyl 2-bromo-5-hydroxybenzoate | Br (2), OH (5) | 231.02 | Ester, Br, OH |

Key Observations :

- Electron-Withdrawing Effects: The bromo and cyano groups in Methyl 2-bromo-4-cyano-5-hydroxybenzoate significantly increase its acidity (pKa ~7–8 estimated) compared to methyl salicylate (pKa ~9.9) due to enhanced stabilization of the deprotonated form .

- Solubility: The hydroxy and cyano groups improve solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar analogs like methyl 4-cyanobenzoate. However, bromine’s hydrophobicity may reduce aqueous solubility relative to methyl salicylate .

- Reactivity: Bromine at position 2 facilitates nucleophilic aromatic substitution reactions, while the cyano group at position 4 can act as a directing group in further functionalization.

Physical and Chemical Property Comparison

Table 2: Physical Properties of Selected Benzoate Esters

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) | Stability (Hydrolytic) |

|---|---|---|---|---|

| Methyl 2-bromo-4-cyano-5-hydroxybenzoate | ~120–125 (est.) | Decomposes | High in DMSO, moderate in acetone | Moderate (sensitive to base) |

| Methyl salicylate | −8.6 | 222 | High in ethanol, low in water | High |

| Methyl 4-cyanobenzoate | 68–70 | 300 (dec.) | Moderate in DCM, low in water | High |

Research Findings :

- Thermal Stability: The presence of multiple electron-withdrawing groups in Methyl 2-bromo-4-cyano-5-hydroxybenzoate reduces thermal stability compared to methyl salicylate, leading to decomposition at elevated temperatures .

- Hydrolytic Sensitivity: The ester group in the target compound is more prone to base-catalyzed hydrolysis than methyl salicylate due to the inductive effects of bromine and cyano groups, which polarize the ester carbonyl .

Biological Activity

Methyl 2-bromo-4-cyano-5-hydroxybenzoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-bromo-4-cyano-5-hydroxybenzoate features a benzoate moiety with several functional groups, including a bromine atom, a cyano group, and a hydroxy group. These substituents significantly influence its chemical reactivity and biological properties.

Molecular Formula: C10H8BrN O3

Molecular Weight: 272.08 g/mol

The biological activity of methyl 2-bromo-4-cyano-5-hydroxybenzoate is primarily attributed to the interactions facilitated by its functional groups:

- Hydroxy Group: This group can form hydrogen bonds with biological macromolecules, enhancing its affinity for certain enzymes and receptors.

- Cyano Group: The cyano group can participate in nucleophilic addition reactions, potentially leading to the modulation of enzyme activity.

- Bromine Atom: The presence of bromine may enhance lipophilicity, affecting the compound's absorption and distribution in biological systems.

These interactions suggest that methyl 2-bromo-4-cyano-5-hydroxybenzoate may act as an enzyme inhibitor or modulator, influencing various biochemical pathways.

Biological Activities

Research indicates that methyl 2-bromo-4-cyano-5-hydroxybenzoate exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential efficacy against various bacterial strains.

- Anticancer Properties: The compound has been investigated for its ability to inhibit tumor cell proliferation, particularly in models overexpressing MYC oncogenes .

- Anti-inflammatory Effects: It may modulate inflammatory pathways, although specific mechanisms remain under investigation.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of certain bacterial strains | |

| Anticancer | Inhibits proliferation in MYC-driven tumors | |

| Anti-inflammatory | Modulates inflammatory responses |

Case Study: Anticancer Activity

In a study focused on the inhibition of MYC protein interactions, methyl 2-bromo-4-cyano-5-hydroxybenzoate was identified as a potential lead compound. High-throughput screening revealed that it could disrupt the binding between MYC and its cofactor WDR5, which is crucial for tumorigenesis. This disruption was shown to lead to decreased localization of MYC to chromatin, thereby reducing its oncogenic activity .

Mechanistic Insights

The mechanism underlying the anticancer effects appears to involve specific binding interactions with target proteins:

- Binding Affinity: Compounds structurally related to methyl 2-bromo-4-cyano-5-hydroxybenzoate exhibited varying degrees of binding affinity in competitive assays.

- Structural Analysis: X-ray crystallography studies indicated that the compound can effectively occupy critical binding sites on target proteins, leading to significant conformational changes that inhibit their function .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.